molecular formula C22H21N3O3 B4133894 N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide

N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide

Cat. No.: B4133894
M. Wt: 375.4 g/mol
InChI Key: QFJRQEMEJCQYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide, also known as Nifetepimine, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme. Nifetepimine has been extensively studied for its potential application in various scientific research fields, including neuroscience, pharmacology, and physiology.

Mechanism of Action

N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide acts as a selective inhibitor of nNOS enzyme activity by binding to the heme group of the enzyme and preventing the conversion of L-arginine to nitric oxide (NO). This leads to a decrease in the production of NO, which is a key mediator of neuronal damage and inflammation in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to reduce neuronal damage and inflammation in the brain following ischemic stroke and traumatic brain injury. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been studied for its potential role in regulating cardiovascular function and reducing inflammation in various tissues.

Advantages and Limitations for Lab Experiments

N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of nNOS activity, which allows for precise modulation of NO levels in tissues. It has also been extensively studied for its potential role in various scientific research fields, including neuroscience, pharmacology, and physiology. However, there are also limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may have potential off-target effects, and its use in animal models may not fully reflect its effects in humans.

Future Directions

There are several future directions for research on N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide. One potential area of research is the development of more selective and potent nNOS inhibitors that have fewer off-target effects. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.

Scientific Research Applications

N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide has been widely used in scientific research for its ability to selectively inhibit nNOS activity. It has been shown to have neuroprotective effects in various animal models of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential role in modulating cardiovascular function and inflammation.

Properties

IUPAC Name

N-methyl-5-nitro-N-phenyl-2-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24(18-10-6-3-7-11-18)22(26)20-16-19(25(27)28)12-13-21(20)23-15-14-17-8-4-2-5-9-17/h2-13,16,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJRQEMEJCQYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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